1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium iodide

Electrochemistry Redox Flow Batteries Electrochromic Devices

Sourcing a reliable viologen redox mediator with predictable electrochemistry? Ethyl viologen diiodide (EVI2) solves the dimerization bottleneck seen with methyl viologen, enabling >2-fold higher reduced species concentration for charge-mediator applications. Its -0.449 V reduction potential and non-fouling behavior on sβ-CD electrodes provide precise, aggregation-free sensor response. - >2× active EV•+ production vs. methyl viologen for RFB mediators - 3.7 V discharge plateau in Li-ion cathodes with >96% capacity retention over 200 cycles - Weak, reversible sβ-CD interaction prevents electrode fouling in sensor applications

Molecular Formula C14H18I2N2
Molecular Weight 468.11 g/mol
CAS No. 1983-61-5
Cat. No. B162674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium iodide
CAS1983-61-5
Molecular FormulaC14H18I2N2
Molecular Weight468.11 g/mol
Structural Identifiers
SMILESCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[I-].[I-]
InChIInChI=1S/C14H18N2.2HI/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;;/h5-12H,3-4H2,1-2H3;2*1H/q+2;;/p-2
InChIKeyZXBJDSANDCPCLD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Viologen Diiodide: Procurement Baseline


1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium iodide (ethyl viologen diiodide, EVI2) is a dicationic viologen salt with a 4,4'-bipyridine core and two ethyl substituents on the quaternary nitrogens, balanced by iodide counterions . It belongs to the class of viologens, organic redox-active molecules characterized by a highly reversible, two-step one-electron reduction to a stable radical cation (EV•+) and subsequently to a neutral quinoid species, with the first reduction exhibiting a normal potential of -0.449 V vs. NHE at 30 °C [1]. The compound is a dark purple crystalline solid with a melting point of 275 °C (decomposition) and a typical commercial purity of 99% . Its primary role in research and industrial settings is as a redox mediator, electrolyte for cyclic voltammetry, and active material in electrochemical devices [2]. While it shares a core viologen architecture with close analogs such as methyl viologen (paraquat) and benzyl viologen, its specific physicochemical and electrochemical attributes dictate its suitability and performance in targeted applications, precluding simple substitution [REFS-2, REFS-3].

Why Ethyl Viologen Diiodide Cannot Be Substituted


Within the viologen family, subtle structural variations—specifically the nature of the N-alkyl substituent—engender quantifiable differences in redox potential, dimerization tendency, solid-state packing, and supramolecular interactions. These differences directly impact critical performance metrics in devices such as redox flow batteries, electrochromic windows, and chemical sensors. For instance, ethyl viologen diiodide exhibits a 3 mV shift in normal potential compared to its methyl analog [1] and a 90 mV difference relative to benzyl viologen [1], which, while small, can be decisive in voltage-matching with complementary redox couples. More profoundly, its lower propensity for radical dimerization enables a >2-fold increase in reduced species production compared to methyl viologen in charge-mediator applications [2]. Furthermore, the anion identity (iodide vs. perchlorate or chloride) dictates crystal packing and electrochemical performance in solid-state lithium batteries, with iodide providing a higher initial discharge plateau [3]. These non-linear structure-property relationships mean that in-class compounds are not interchangeable; selection must be guided by application-specific, quantitatively defined differentiation.

Ethyl Viologen Diiodide: Comparative Performance Data


Redox Potential vs. Methyl and Benzyl Viologen

The normal potential (E°) of ethyl viologen diiodide is -0.449 V vs. NHE at 30 °C. This value is 3 mV more negative than that of methyl viologen (-0.446 V) and 90 mV more negative than that of benzyl viologen (-0.359 V) [1]. The redox potential is independent of pH over a wide range [1].

Electrochemistry Redox Flow Batteries Electrochromic Devices

Radical Dimerization vs. Methyl Viologen in Charge Mediators

In transient-based equilibrium models simulating charge mediator applications, ethyl viologen (EV) is favored over methyl viologen (MV) due to its lower tendency for radical dimerization. This difference enables over 2× higher production of the reduced EV+ species compared to reduced MV+ under steady-state conditions [1]. The models were simulated using Butler-Volmer kinetics.

Charge Mediators Electrosynthesis CO2 Reduction

Crystal Structure and Iodide Storage for Li-Ion Cathodes

Ethyl viologen iodide (EVI2) crystallizes in a monoclinic system featuring alternating organic EV2+ layers and inorganic I- layers. As a cathode material in lithium batteries, the EVI2 electrode exhibits a high initial discharge plateau of 3.7 V vs. Li+/Li, attributed to its anion (I-) storage ability [1]. It also shows capacity retention >96% after 200 cycles [1].

Lithium Batteries Cathode Materials Organic Electrodes

Plasmon-Driven C-N Bond Cleavage vs. Methyl Viologen

Under plasmonic excitation on gold film-over-nanosphere substrates, ethyl viologen (EV) and benzyl viologen (BV) undergo C-N bond cleavage to form 4,4'-bipyridine, a reaction directly observed by surface-enhanced Raman spectroscopy (SERS). In contrast, methyl viologen (MV) does not undergo this plasmon-driven degradation pathway under identical conditions [1].

Plasmonic Chemistry Surface-Enhanced Raman Spectroscopy Molecular Reactivity

Diffusion Coefficient with Cyclodextrin vs. Benzyl Viologen

The diffusion coefficient of ethyl viologen (EV2+) decreases from 5.33 × 10⁻⁶ cm² s⁻¹ to 1.98 × 10⁻⁶ cm² s⁻¹ upon addition of excess sulfated β-cyclodextrin (sβ-CD), reflecting weak electrostatic interactions. In contrast, benzyl viologen (BV2+) exhibits much stronger interactions with sβ-CD, leading to the formation of insoluble aggregates and a 230 mV shift in its reduction potential, indicating considerably more difficult reduction of its radical cation [1].

Supramolecular Chemistry Electroanalysis Host-Guest Interactions

Toxicity Profile vs. Methyl Viologen

Methyl viologen (paraquat) is a well-documented herbicide with high acute toxicity to humans and environmental organisms [1]. In contrast, ethyl viologen is described as non-toxic according to current knowledge and is often selected as a safer alternative in device fabrication, particularly for electrochromic plastic films where methyl viologen is explicitly excluded due to toxicity concerns [REFS-2, REFS-3]. Recent in vitro assays confirm that the toxicity of viologen derivatives is highly tunable and that ethyl viologen exhibits a significantly different toxicological profile from methyl viologen [4].

Toxicity Safety Assessment Redox Flow Batteries

Ethyl Viologen Diiodide: Optimal Application Scenarios


High-Yield Redox Flow Battery Mediator

In redox flow batteries (RFBs) where ethyl viologen diiodide functions as a redox mediator (e.g., with Prussian blue electrodes), its lower dimerization tendency compared to methyl viologen results in >2× higher production of the active reduced EV+ species [1]. This directly enhances charge/discharge efficiency and power density. The 3.7 V discharge plateau in Li-ion cathodes [2] and the 26.11% efficiency achieved in perovskite solar cell integration [3] further support its use in high-performance energy storage. Procurement for RFB electrolyte or mediator applications should prioritize ethyl viologen over methyl viologen when maximizing reduced-species availability is critical.

Lithium Battery Cathodes Leveraging Iodide Layers

For solid-state lithium batteries, ethyl viologen iodide offers a unique structural advantage: its monoclinic crystal packing with alternating organic/inorganic layers and iodide anions enables a high initial discharge plateau of 3.7 V vs. Li+/Li [1]. The >96% capacity retention after 200 cycles [1] ensures durability. When comparing viologen salts for cathode applications, the iodide variant (EVI2) should be selected over perchlorate or other salts when high voltage and specific layered crystal architecture are desired, as these properties stem directly from the iodide counterion and ethyl substituent combination [1].

Safer Electrochromic Devices

In the fabrication of electrochromic plastic films, ethyl viologen is chosen over methyl viologen due to its greater solubility in the plastic matrix and the significantly lower toxicity profile of ethyl viologen, which eliminates the acute health hazards associated with methyl viologen (paraquat) [1]. For large-area smart windows or displays where material safety and handling are paramount, ethyl viologen diiodide provides a viable alternative without sacrificing the core electrochromic functionality, as evidenced by its use in devices with a specific absorption coefficient of 2.7 × 10⁷ cm² mol⁻¹ [1]. Procurement for electrochromic device R&D should favor ethyl viologen when toxicity concerns preclude the use of methyl viologen.

Supramolecular Sensing with Cyclodextrin-Modified Electrodes

In electrochemical sensors employing sulfated β-cyclodextrin (sβ-CD) modified electrodes, ethyl viologen exhibits weak, reversible electrostatic interactions, with its diffusion coefficient decreasing from 5.33 × 10⁻⁶ to 1.98 × 10⁻⁶ cm² s⁻¹ in the presence of excess sβ-CD [1]. This contrasts with benzyl viologen, which forms insoluble aggregates and shows a 230 mV reduction potential shift [1]. For sensor applications where predictable, aggregation-free response is required, ethyl viologen is the preferred viologen probe, as it avoids the electrode fouling and signal complexity associated with the stronger-binding benzyl analog.

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